molecular formula C15H28O4 B050955 (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester CAS No. 36075-05-5

(1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester

Cat. No. B050955
CAS RN: 36075-05-5
M. Wt: 272.38 g/mol
InChI Key: PITCACNTVUBTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester, also known as DBMDEE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of malonic acid, which is a dicarboxylic acid that is commonly used in organic synthesis. DBMDEE has been found to possess a range of interesting properties, including its ability to act as a chelating agent and as a potential inhibitor of certain enzymes.

Mechanism Of Action

The mechanism of action of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester is not fully understood, but it is thought to involve the formation of a complex between the compound and the metal ion. This complexation process is believed to be driven by the presence of the carboxylate groups in (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester, which can coordinate with the metal ion to form a stable complex.

Biochemical And Physiological Effects

(1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester has been found to have a range of biochemical and physiological effects, including its ability to inhibit certain enzymes. One study found that (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester was able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester is its ease of synthesis and relatively low cost. This makes it an attractive compound for use in laboratory experiments and industrial applications. However, one limitation of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are a number of potential future directions for research involving (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester. One area of interest is the development of new chelating agents based on the structure of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester. These compounds could be tailored to have specific affinities for certain metal ions, making them useful in a range of industrial applications. Another potential area of research is the development of new enzyme inhibitors based on the structure of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester. These inhibitors could have potential applications in the treatment of a range of diseases, including neurological disorders and cancer.

Synthesis Methods

The synthesis of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester involves the reaction of diethyl malonate with 1,3-dimethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester as the main product. The synthesis of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

(1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester has been the subject of a number of scientific studies due to its potential applications in a variety of fields. One of the most promising areas of research involves the use of (1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester as a chelating agent for metal ions. This compound has been found to have a high affinity for certain metal ions, including copper and iron, and could be used in a range of industrial applications, such as wastewater treatment and metal recovery.

properties

IUPAC Name

diethyl 2-ethyl-2-(4-methylpentan-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-7-15(13(16)18-8-2,14(17)19-9-3)12(6)10-11(4)5/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITCACNTVUBTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CC(C)C)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210516
Record name 1,3-Diethyl 2-(1,3-dimethylbutyl)-2-ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethylbutyl)ethylmalonic Acid Diethyl Ester

CAS RN

36075-05-5
Record name 1,3-Diethyl 2-(1,3-dimethylbutyl)-2-ethylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36075-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(1,3-dimethylbutyl)-2-ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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